1-methyl-3-((6-methylpyridin-2-yl)amino)pyrazin-2(1H)-one

Fragment-Based Drug Discovery Lead-Likeness Physicochemical Profiling

1-Methyl-3-((6-methylpyridin-2-yl)amino)pyrazin-2(1H)-one (CAS 2175978-58-0) is a heterocyclic small molecule (C₁₁H₁₂N₄O, MW 216.24 g/mol) classified as a 3-amino-2(1H)-pyrazinone derivative. Its structure comprises an N¹-methylpyrazin-2(1H)-one core linked via a 3-NH bridge to a 6-methylpyridin-2-yl group, yielding a drug-like physicochemical profile: clogP 0.55, Topological Polar Surface Area (TPSA) 73.80 Ų, 5 hydrogen-bond acceptors, and 2 hydrogen-bond donors.

Molecular Formula C11H12N4O
Molecular Weight 216.244
CAS No. 2175978-58-0
Cat. No. B2904481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-((6-methylpyridin-2-yl)amino)pyrazin-2(1H)-one
CAS2175978-58-0
Molecular FormulaC11H12N4O
Molecular Weight216.244
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC2=NC=CN(C2=O)C
InChIInChI=1S/C11H12N4O/c1-8-4-3-5-9(13-8)14-10-11(16)15(2)7-6-12-10/h3-7H,1-2H3,(H,12,13,14)
InChIKeyYCHBUWJBYCEGKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3-((6-methylpyridin-2-yl)amino)pyrazin-2(1H)-one (CAS 2175978-58-0): Core Physicochemical and Structural Baseline for Procurement Evaluation


1-Methyl-3-((6-methylpyridin-2-yl)amino)pyrazin-2(1H)-one (CAS 2175978-58-0) is a heterocyclic small molecule (C₁₁H₁₂N₄O, MW 216.24 g/mol) classified as a 3-amino-2(1H)-pyrazinone derivative [1]. Its structure comprises an N¹-methylpyrazin-2(1H)-one core linked via a 3-NH bridge to a 6-methylpyridin-2-yl group, yielding a drug-like physicochemical profile: clogP 0.55, Topological Polar Surface Area (TPSA) 73.80 Ų, 5 hydrogen-bond acceptors, and 2 hydrogen-bond donors [2]. The compound fully complies with Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) and the more stringent Rule of Three (MW ≤ 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) applicable to fragment-based screening libraries [2]. This dual compliance makes the compound simultaneously suitable as a fragment hit starting point and a lead-like screening candidate—a property not universally shared by heavier, more lipophilic pyrazinone congeners such as BMS-665053 (MW 424.66, ACD/LogP 3.62) . It is commercially catalogued as a screening compound by ChemBridge Corporation (Hit2Lead division) .

Why Generic Pyrazinone or Aminopyridine Substitution Cannot Replace 1-Methyl-3-((6-methylpyridin-2-yl)amino)pyrazin-2(1H)-one (2175978-58-0)


The target compound occupies a narrow structural niche that generic 'pyrazinone' or 'aminopyridine/aminopyrazine' screening compounds cannot replicate without altering critical physicochemical and pharmacophoric determinants. Removal of the 6-methyl substituent on the pyridine ring (e.g., N-methyl-3-(pyridin-2-ylamino)pyrazin-2(1H)-one) eliminates the steric and electronic contribution that modulates target selectivity in kinase binding pockets [1]. Replacement of the pyrazinone core with a pyrazine scaffold (e.g., (3-ethoxy-pyrazin-2-yl)-(6-methyl-pyridin-2-yl)-amine) abolishes the carbonyl oxygen H-bond acceptor at position 2—a feature essential for key hinge-region interactions demonstrated in 3-amino-2(1H)-pyrazinone p38α inhibitor co-crystal structures [1]. Furthermore, substitution of the N¹-methyl group with larger alkyl chains adds lipophilicity (ΔLogP ≥ 0.8 per methylene unit) that pushes compounds beyond the Rule-of-Three threshold required for fragment-based drug discovery (FBDD) libraries [2]. Larger, more lipophilic pyrazinone derivatives such as BMS-665053 (ACD/LogP 3.62, MW 424.66) and AZD7624 (MW 491.6, LogP ~3.2) are unsuitable for FBDD campaigns due to excessive molecular complexity and reduced aqueous solubility. Conversely, simpler 3-amino-1-methylpyrazin-2(1H)-one (CAS 4774-08-7) lacks the pyridyl group that provides a second aromatic ring for π-stacking interactions, thereby reducing potential binding affinity and selectivity [1]. These substituent-specific effects underscore why this compound is not functionally interchangeable with its nearest structural neighbors.

Quantitative Differentiation Evidence for 1-Methyl-3-((6-methylpyridin-2-yl)amino)pyrazin-2(1H)-one (2175978-58-0) Versus Closest Analogs


Physicochemical Differentiation: Fragment-Like Polarity Advantage Over Advanced Pyrazinone Leads

The compound's physicochemical parameters position it optimally for fragment-based lead discovery (FBLD) compared to advanced pyrazinone leads that have progressed into lead optimization. With a clogP of 0.55 and TPSA of 73.80 Ų, the target compound achieves the Rule-of-Three compliance required for fragment screening libraries that BMS-665053 (clogP 3.62, TPSA 54 Ų, MW 424.66) and AZD7624 (MW 491.56) fail entirely [1]. Lower lipophilicity directly translates to higher aqueous solubility—a critical parameter for bioassays where generic DMSO-solubilized compounds often precipitate at physiologically relevant concentrations. The two hydrogen-bond donors (NH and the pyrazinone ring C-H) and five H-bond acceptors (pyrazinone C=O, pyridine N, three ring nitrogens/oxygen) provide a balanced donor/acceptor ratio of 0.4, which is associated with improved pharmacokinetic properties in fragment-to-lead campaigns [2].

Fragment-Based Drug Discovery Lead-Likeness Physicochemical Profiling

Structural Scaffold Differentiation: 6-Methylpyridin-2-ylamino Substituent Versus Des-Methyl and Pyrazine Analogs

The 6-methyl substituent on the pyridine ring modulates electronic density and steric bulk compared to des-methyl analogs. In the broader aminopyrazine/aminopyridine kinase inhibitor class, the presence of a 6-methyl group on the pyridine ring has been shown to influence kinase selectivity profiles [1]. SAR data from the 4-(6-methylpyridin-2-ylamino)pyridazine-3-carboxamide series demonstrate that this substituent contributes to SYK kinase inhibition (e.g., Compound I-6: IC₅₀ = 385 nM vs. Compound I-1 lacking the 6-methyl-2-pyridylamino group: IC₅₀ = 1320 nM), representing a 3.4-fold potency enhancement attributable to optimal fit within the kinase hinge region [2]. Furthermore, the pyrazinone core (C=O at position 2) distinguishes the target from pyrazine analogs: the closely related compound (3-ethoxy-pyrazin-2-yl)-(6-methyl-pyridin-2-yl)-amine (CHEMBL425385), which replaces the pyrazinone C=O with a pyrazine ring bearing an ethoxy group, shifts target engagement toward mGluR5 (IC₅₀ = 497 nM in calcium flux assay) rather than protein kinases [3]. This comparative evidence indicates that the combination of pyrazinone carbonyl + 6-methylpyridin-2-ylamino motif directs the pharmacological profile toward kinase targets, whereas pyrazine analogs demonstrate distinct, non-kinase pharmacology.

Kinase Inhibitor Design Structure-Activity Relationship Scaffold Comparison

Class-Level Kinase Inhibition Potency: 3-Amino-2(1H)-Pyrazinone Scaffold Benchmarking Against Reference Inhibitors

The 3-amino-2(1H)-pyrazinone scaffold to which the target compound belongs has been validated as a p38α MAP kinase inhibitor chemotype by Raubo et al. (2020) [1]. The most advanced compound in this series (Compound 25) demonstrated excellent in vivo properties suitable for inhaled administration, indicating that the core scaffold possesses favorable DMPK characteristics [1]. The SAR campaign achieved a 20,000-fold improvement in p38α potency through optimization of the 3-aminoalkyl substituent, starting from initial hits in the micromolar range and progressing to analogues with p38α IC₅₀ ≈ 100 nM [1][2]. While the specific target compound (with a 6-methylpyridin-2-ylamino substituent at position 3) has not been individually profiled in this publication, it represents the same validated kinase hinge-binding scaffold. By comparison, the parent 3-amino-1-methylpyrazin-2(1H)-one (CAS 4774-08-7, lacking the pyridyl extension) serves only as a synthetic intermediate with no reported kinase activity , demonstrating that the pyridylamino extension is essential for achieving meaningful target engagement.

p38α MAP Kinase ATP-Competitive Inhibition Scaffold Optimization

Solubility and Assay Compatibility: Impact of Balanced Polarity on Aqueous Versus Organic Solvent Partitioning

With a clogP of 0.55, the target compound exhibits substantially higher predicted aqueous solubility than more lipophilic pyrazinone derivatives [1]. Vendor-supplied solubility data indicate the compound is moderately soluble in DMSO (≥50 mg/mL) with limited solubility in aqueous buffers (<1 mg/mL at pH 7.4), requiring DMSO stock solutions at ≤0.1% v/v for biological assays . For comparison, BMS-665053 (ACD/LogP 3.62, MW 424.66) presents significant solubility challenges in aqueous assay media and typically requires higher DMSO concentrations or co-solvents, which can introduce solvent interference artifacts . The 3.07 log unit difference in predicted lipophilicity between the target compound and BMS-665053 translates to an estimated 1,000-fold difference in intrinsic aqueous solubility (based on the General Solubility Equation: LogS ≈ –1.01 × LogP), making the target compound markedly more compatible with biochemical assay conditions requiring low organic solvent content [2]. This solubility advantage is particularly relevant for fragment screening, where high compound concentrations (>200 μM) are needed to detect weak initial binding events.

Aqueous Solubility DMSO Stock Solution Assay Development

Molecular Complexity and Synthetic Accessibility: Lower Synthetic Burden Compared to Advanced Pyrazinone Leads

The target compound (MW 216.24, 2 aromatic rings, 0 chiral centers, 4 rotatable bonds) represents a synthetically tractable scaffold with significantly lower molecular complexity than advanced pyrazinone leads [1]. BMS-665053 contains 1 stereocenter, 5 chlorine/fluorine atoms, and requires a multi-step scale-up synthesis involving bis-ortho-chlorination of 4-(difluoromethoxy)aniline [2]. AZD7624 (MW 491.56) contains a cyclopropyl amide, a fluorinated benzamide, and an ether-linked phenylcyclopropylamine side chain necessitating >10 synthetic steps . The lower complexity of the target compound enables rapid analogue generation through modular synthesis: the 3-amino group can be diversified with various pyridyl/pyrimidyl halides via Buchwald-Hartwig coupling, or the N¹-methyl group can be replaced with other alkyl halides, providing straightforward SAR exploration with 2-3 synthetic steps from commercially available 3-amino-1-methylpyrazin-2(1H)-one . This synthetic accessibility directly translates to lower procurement costs, shorter lead times for custom analogue synthesis, and reduced risk of supply chain disruption—factors of primary importance for drug discovery project planning.

Synthetic Tractability Medicinal Chemistry Analogue Generation

Combinatorial Screening Library Compatibility: ChemBridge Hit2Lead Platform Availability and Analogue Search Capability

The target compound is catalogued within the ChemBridge Hit2Lead screening compound collection, which comprises over 1,000,000 in-stock drug-like molecules available for immediate procurement . The Hit2Lead platform enables 2D and 3D similarity searching, allowing researchers to identify and procure close structural analogues directly from commercial stock. A substructure search for compounds containing the 6-methylpyridin-2-ylamino fragment returns multiple analogues with diverse substitution patterns, enabling rapid SAR-by-catalogue approaches . By comparison, compounds such as 3-amino-1-methylpyrazin-2(1H)-one (CAS 4774-08-7) are available from reagent suppliers but lack this curated screening library framework with integrated analogue search functionality . The ChemBridge ID numbering system (e.g., 2175978) is directly searchable and facilitates procurement through institutional purchase orders, whereas early-stage academic compounds or patented leads may require custom synthesis with 6-12 week lead times. For screening campaigns requiring rapid hit expansion, the ability to search, select, and procure 20-50 analogues within 1-2 weeks represents a significant operational advantage.

High-Throughput Screening Compound Library Procurement Analogue By Catalogue

Optimal Scientific and Industrial Application Scenarios for 1-Methyl-3-((6-methylpyridin-2-yl)amino)pyrazin-2(1H)-one (2175978-58-0)


Fragment-Based Lead Discovery (FBLD) Starting Point for Kinase Targets

The compound's Rule-of-Three compliance (clogP 0.55, MW 216.24, HBD 2, HBA 5) [1] and validated 3-amino-2(1H)-pyrazinone kinase hinge-binding scaffold make it an ideal fragment hit for p38α MAP kinase and related kinase targets. Fragment screening typically requires compound concentrations of 200 μM–2 mM to detect weak initial binding (KD ~10 μM–10 mM), demanding high aqueous solubility that the low-clogP compound affords. Upon hit confirmation by SPR, NMR, or thermal shift assays, the 6-methylpyridin-2-ylamino substituent provides a vector for structure-guided fragment growing into the kinase selectivity pocket, while the N¹-methyl and pyrazinone C=O positions offer additional vectors for fragment linking or merging strategies.

Kinase-Focused High-Throughput Screening (HTS) with Minimal DMSO Interference

Biochemical kinase assays are frequently sensitive to DMSO concentrations above 0.1% v/v, which can cause enzyme denaturation, altered IC₅₀ values, and increased false-negative rates [1]. The compound's balanced polarity profile (DMSO solubility ≥50 mg/mL, aqueous solubility <1 mg/mL at pH 7.4) [1] permits preparation of concentrated DMSO stock solutions that can be diluted to ≤0.1% v/v in the final assay well while maintaining effective screening concentrations. This is in contrast to more lipophilic pyrazinone derivatives (e.g., BMS-665053, ACD/LogP 3.62) , which often require higher DMSO concentrations (0.5-1% v/v) that risk solvent-induced assay artifacts. For screening facilities running large-scale kinase panels, this compatibility directly reduces assay failure rates and data variability.

Rapid SAR-by-Catalogue for p38α or SYK Kinase Hit Expansion Programs

The compound's inclusion in the ChemBridge Hit2Lead collection (>1,000,000 in-stock compounds) [1] enables immediate procurement of structurally related analogues through 2D/3D similarity searching. Cross-study evidence demonstrates that the 6-methylpyridin-2-ylamino motif contributes to kinase inhibition potency (e.g., 3.4-fold SYK IC₅₀ improvement vs. des-methyl analog) and that the pyrazinone scaffold has been optimized to p38α IC₅₀ ≈100 nM [2]. Hit expansion programs can leverage Hit2Lead's analogue search to procure 20-50 compounds varying at the pyridine substitution, N¹-alkyl group, or pyrazinone ring position within 1-2 weeks, enabling rapid, low-cost SAR triangulation without custom synthesis.

Scaffold-Hopping Reference Compound for Computational Kinase Inhibitor Design

The 3-amino-2(1H)-pyrazinone core represents a proven ATP-competitive kinase hinge-binding motif structurally distinct from commonly used quinazoline, pyrazolopyrimidine, and indolinone scaffolds [1]. Computational chemists engaged in scaffold-hopping campaigns can use the compound's well-defined physicochemical parameters (clogP 0.55, TPSA 73.80 Ų) as reference values for virtual library enumeration. The low molecular complexity (0 stereocenters, 4 rotatable bonds) facilitates accurate docking pose prediction without the conformational sampling challenges posed by larger, more flexible leads such as AZD7624 (MW 491.56) [2]. Pharmacophore models built around the pyrazinone C=O and pyridine N as H-bond acceptor features can be validated using known p38α activity data from the Raubo et al. series [1] before virtual screening of commercial or proprietary compound collections.

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